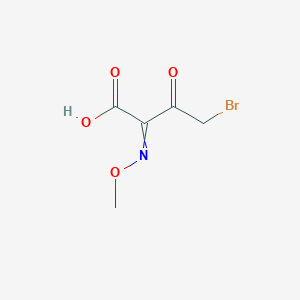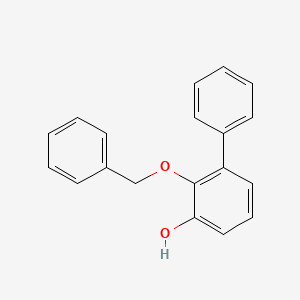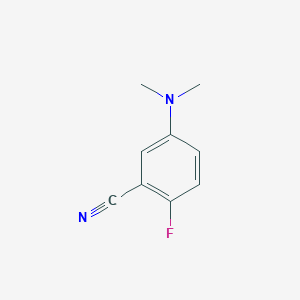
4-bromo-2-methoxyimino-3-oxobutyric acid
Übersicht
Beschreibung
4-bromo-2-methoxyimino-3-oxobutyric acid is an organic compound with the molecular formula C5H6BrNO4 It is a derivative of butanoic acid, featuring a bromine atom, a methoxyimino group, and a keto group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-2-methoxyimino-3-oxobutyric acid typically involves the bromination of 2-(methoxyimino)-3-oxobutanoic acid. One common method includes the reaction of 2-(methoxyimino)-3-oxobutanoic acid with bromine in the presence of a suitable solvent such as dichloromethane at low temperatures .
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the process generally involves large-scale bromination reactions under controlled conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 4-bromo-2-methoxyimino-3-oxobutyric acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The keto group can participate in oxidation and reduction reactions.
Condensation Reactions: The compound can undergo condensation reactions with amines to form imines.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reagents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed:
Substitution Reactions: Products include substituted derivatives where the bromine atom is replaced.
Oxidation Reactions: Products include carboxylic acids or other oxidized derivatives.
Reduction Reactions: Products include alcohols or other reduced derivatives.
Wissenschaftliche Forschungsanwendungen
4-bromo-2-methoxyimino-3-oxobutyric acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the development of new chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the synthesis of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 4-bromo-2-methoxyimino-3-oxobutyric acid is not fully understood. it is believed to interact with various molecular targets through its functional groups. The bromine atom and the methoxyimino group may play roles in binding to specific enzymes or receptors, while the keto group may participate in redox reactions .
Vergleich Mit ähnlichen Verbindungen
- 4-Bromo-2-methylbenzoic acid
- 2-Bromo-4-methoxyphenylacetic acid
- 4-Bromo-2,5-dimethoxyamphetamine
Comparison: 4-bromo-2-methoxyimino-3-oxobutyric acid is unique due to its combination of a bromine atom, a methoxyimino group, and a keto group. This combination imparts distinct chemical properties and reactivity compared to similar compounds.
Eigenschaften
CAS-Nummer |
537693-38-2 |
|---|---|
Molekularformel |
C5H6BrNO4 |
Molekulargewicht |
224.01 g/mol |
IUPAC-Name |
4-bromo-2-methoxyimino-3-oxobutanoic acid |
InChI |
InChI=1S/C5H6BrNO4/c1-11-7-4(5(9)10)3(8)2-6/h2H2,1H3,(H,9,10) |
InChI-Schlüssel |
AMTTUPGTZVAKBF-UHFFFAOYSA-N |
Kanonische SMILES |
CON=C(C(=O)CBr)C(=O)O |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-ethyl-N-[2-hydroxy-1-(3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl)propyl]-1-methylpyrrolidine-2-carboxamide](/img/structure/B8616058.png)


![6-[(5-chlorotriazolo[4,5-b]pyridin-3-yl)methyl]quinoline](/img/structure/B8616081.png)

![6-Chloro-9-(1-methylcyclopropyl)-9H-imidazo[4,5-c]pyridazine](/img/structure/B8616093.png)




![2-Diazonio-1-[(2,5-dioxopyrrolidin-1-yl)oxy]ethen-1-olate](/img/structure/B8616118.png)
![1-Chlorobenzo[4,5]thieno[2,3-c]pyridine](/img/structure/B8616131.png)

